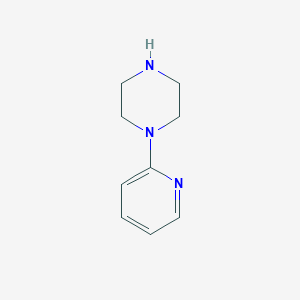

2-Piperazinopyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRKXKUVVPSREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188341 | |

| Record name | 1-(2-Pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34803-66-2 | |

| Record name | 1-(2-Pyridyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyridinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34803-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-PYRIDINYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IO1HZP7ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of 1 2 Pyridyl Piperazine

Established Synthetic Pathways for 1-(2-Pyridyl)piperazine

The synthesis of 1-(2-Pyridyl)piperazine can be achieved through several established methods, primarily involving the formation of the piperazine (B1678402) ring and the subsequent or concurrent introduction of the pyridine (B92270) group.

Conventional Reaction Methodologies for Piperazine Ring Formation

The construction of the piperazine ring is a fundamental step in the synthesis of 1-(2-Pyridyl)piperazine. A common and long-standing method involves the reaction of a primary amine with a bis-electrophilic agent, such as a bis(2-haloethyl)amine. For instance, the condensation of an appropriately substituted aniline (B41778) with bis-chloroethylamine can lead to the cyclization and formation of the piperazine ring. semanticscholar.org Another classical approach involves the reductive amination of a diketone or a related precursor. While effective, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials.

More contemporary methods for piperazine synthesis offer milder conditions and greater substrate scope. These include palladium-catalyzed cyclization reactions, which can form highly substituted piperazines from various diamine components and propargyl units with excellent regio- and stereochemical control. organic-chemistry.org Ruthenium-catalyzed diol-diamine coupling reactions also provide a pathway to piperazines under conditions that tolerate a range of functional groups. organic-chemistry.org

Introduction of the Pyridine Moiety at the 2-Position

The introduction of the pyridine ring at the 2-position of the piperazine nucleus is typically accomplished through nucleophilic aromatic substitution (SNAr) reactions. This involves reacting piperazine, or a protected piperazine derivative, with an activated pyridine species, most commonly a 2-halopyridine such as 2-chloropyridine (B119429) or 2-bromopyridine. nih.govrsc.org The reactivity of the halopyridine towards nucleophilic attack is often enhanced by the presence of an electron-withdrawing group on the pyridine ring, such as a nitro group. nih.gov For example, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in a suitable solvent like acetonitrile (B52724) under reflux conditions yields 1-(3-nitropyridin-2-yl)piperazine (B1350711). nih.gov

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the N-arylation of piperazine. mdpi.com These methods allow for the coupling of piperazine with a broader range of (hetero)aryl halides under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions. mdpi.comacs.org

A different strategy involves building the piperazine ring onto a pre-existing 2-aminopyridine (B139424) derivative. This can be achieved by reacting 2-aminopyridine with two equivalents of an electrophilic two-carbon unit, such as ethylene (B1197577) oxide, followed by cyclization.

Considerations for Yield Optimization and Purity in Preparative Chemistry

Optimizing the yield and purity of 1-(2-Pyridyl)piperazine is paramount in preparative chemistry. Several factors must be carefully controlled to achieve the desired outcome.

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the reaction efficiency and the formation of byproducts. For instance, in SNAr reactions, using an excess of piperazine can help to minimize the formation of the undesired N,N'-bis(2-pyridyl)piperazine. nih.gov The choice of base is also critical in many coupling reactions to facilitate the deprotonation of the piperazine nitrogen and neutralize the acid generated during the reaction. nih.gov

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of the palladium precursor and the supporting ligand is crucial for achieving high catalytic activity and selectivity. Different ligand systems, such as those based on phosphines or N-heterocyclic carbenes, can have a profound effect on the outcome of the reaction. acs.orgbohrium.com

Purification Techniques: After the reaction is complete, effective purification methods are necessary to isolate the desired product in high purity. Common techniques include crystallization, distillation, and column chromatography. The choice of the purification method depends on the physical properties of the product and the nature of the impurities. For instance, the hydrochloride salt of 1-(2-Pyridyl)piperazine can be prepared to facilitate purification and storage. google.com

Advanced Derivatization Approaches for 1-(2-Pyridyl)piperazine Analogues

The versatile structure of 1-(2-Pyridyl)piperazine allows for a wide range of derivatization reactions, enabling the synthesis of a vast library of analogues with diverse biological activities. These modifications can be broadly categorized into N-substitution reactions on the piperazine nitrogen atoms and functionalization of the pyridine ring.

N-Substitution Reactions on the Piperazine Nitrogen Atoms

The secondary amine on the piperazine ring of 1-(2-Pyridyl)piperazine is a key site for functionalization.

N-Alkylation and N-Arylation: The free nitrogen can be readily alkylated using various alkyl halides, tosylates, or mesylates in the presence of a base. nih.govsioc-journal.cn Reductive amination with aldehydes or ketones provides another efficient route to N-alkylated derivatives. nih.gov Furthermore, N-arylation can be achieved through Buchwald-Hartwig or Ullmann coupling reactions with aryl halides or triflates, providing access to N,N'-diarylpiperazines. mdpi.comresearchgate.netresearchgate.nettandfonline.com Copper-catalyzed N-arylation has also been reported as an effective method. acs.org

Acylation and Sulfonylation: The piperazine nitrogen can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often straightforward and proceed with high yields.

Michael Addition: The nucleophilic nitrogen can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

Carbamate (B1207046) and Urea (B33335) Formation: Reaction with chloroformates or isocyanates provides access to carbamate and urea derivatives, respectively. These functional groups are often found in biologically active molecules.

A summary of common N-substitution reactions is presented in the table below:

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | Alkyl group |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig, Ullmann coupling) | Aryl group |

| Acylation | Acyl chlorides, Carboxylic acids | Acyl group (Amide) |

| Sulfonylation | Sulfonyl chlorides | Sulfonyl group (Sulfonamide) |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl |

| Carbamate Formation | Chloroformates | Carbamate |

| Urea Formation | Isocyanates | Urea |

Functionalization and Modification of the Pyridine Ring System

The pyridine ring of 1-(2-Pyridyl)piperazine can also be modified to introduce additional functional groups, further expanding the chemical space of its analogues.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions or with activating substituents already present on the ring, electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be achieved. The position of substitution is directed by the existing substituents and the pyridine nitrogen. For example, nitration of 1-(2-pyridyl)piperazine can lead to the introduction of a nitro group on the pyridine ring. nih.govfrontiersin.orgresearchgate.net

Nucleophilic Aromatic Substitution: The presence of a good leaving group, such as a halogen, on the pyridine ring allows for nucleophilic aromatic substitution reactions. This enables the introduction of various nucleophiles, including amines, alkoxides, and thiolates.

Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of 1-(2-Pyridyl)piperazine can serve as substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds and the introduction of a wide range of substituents onto the pyridine ring.

Modification of Existing Substituents: Functional groups already present on the pyridine ring can be chemically transformed. For instance, a nitro group can be reduced to an amino group, which can then be further derivatized. An ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol.

The table below summarizes some key functionalization strategies for the pyridine ring:

| Reaction Type | Description |

| Electrophilic Aromatic Substitution | Introduction of functional groups like nitro or halo groups onto the pyridine ring. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) on the pyridine ring by a nucleophile. |

| Metal-Catalyzed Cross-Coupling | Formation of new C-C or C-heteroatom bonds using halogenated pyridine derivatives. |

| Modification of Substituents | Chemical transformation of existing functional groups on the pyridine ring. |

Synthesis of Salt Forms (e.g., Dihydrochloride (B599025), Sodium Salt) and their Research Utility

The conversion of 1-(2-pyridyl)piperazine and its derivatives into salt forms is a common and crucial step in pharmaceutical and chemical research. Salt formation can significantly alter the physicochemical properties of a compound, such as its solubility, stability, crystallinity, and ease of handling, without modifying its core pharmacophore. The dihydrochloride and monohydrochloride salts are the most frequently prepared and utilized forms.

The synthesis of these salts is typically straightforward. The dihydrochloride salt of a 1-(2-pyridyl)piperazine derivative can be prepared by reacting the free base with hydrochloric acid in a suitable organic solvent. prepchem.com For instance, a common procedure involves dissolving the crude base in a solvent like ether or ethyl acetate/ethanol (B145695) and then adding a solution of hydrogen chloride (HCl) in ethanol to precipitate the dihydrochloride salt, which can then be purified by recrystallization. prepchem.com This method was used to produce 4-[4,4-bis(p-fluorophenyl)butyl]-1-(2-pyridyl)-piperazine dihydrochloride with a 67% yield. prepchem.com Similarly, the synthesis of 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-piperazine, dihydrochloride involves the reaction of 2-chloro-6-tert-butylpyridine with piperazine, followed by conversion to the dihydrochloride salt. ontosight.ai Monohydrochloride salts are also common and are prepared using a similar acid-base reaction. guidechem.com

The primary research utility of these salt forms, particularly hydrochloride salts, lies in their enhanced water solubility compared to the free base. ontosight.ai This property is vital for in vitro biological assays and for the formulation of compounds for preclinical studies. Salt forms often present as stable, crystalline solids that are easier to purify, weigh, and handle than the often-oily free base. ontosight.aiguidechem.com While less common in literature, sodium salts of 1-(2-pyridyl)piperazine have also been noted, which would be formed by deprotonating the piperazine N-H group with a strong sodium base. chemchart.com

| Salt Form | General Synthetic Method | Key Reagents | Primary Research Utility | Reference |

|---|---|---|---|---|

| Dihydrochloride | Acid-base reaction with the free base form of the piperazine derivative. | Hydrogen Chloride (HCl) in a solvent like Ethanol or Ether. | Improved water solubility, stability, and handling as a crystalline solid. | prepchem.comontosight.ai |

| Monohydrochloride | Acid-base reaction, similar to dihydrochloride synthesis but with controlled stoichiometry. | Hydrogen Chloride (HCl). | Used as a pharmaceutical intermediate for developing new therapeutic compounds. | guidechem.com |

| Sodium Salt | Deprotonation of the piperazine N-H proton. | A strong sodium base. | Alteration of physicochemical properties for specific applications. | chemchart.com |

Stereoselective Synthesis and Enantiomeric Separations of Chiral Derivatives

Many biologically active molecules derived from 1-(2-pyridyl)piperazine are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since enantiomers can have vastly different pharmacological and toxicological profiles, the ability to synthesize or separate specific stereoisomers is of paramount importance.

Enantiomeric Separation: A common strategy to obtain pure enantiomers is the separation of a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique. Polysaccharide-based CSPs, such as Chiralcel OD, Chiralcel OJ, and Chiralpak AD, have proven effective in resolving racemic 1,4-disubstituted piperazine derivatives. nih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, steric effects) between the enantiomers and the chiral selector of the stationary phase. nih.gov Another approach is classical resolution, which involves reacting the racemic base with a non-racemic, chiral acid. epo.org This creates a pair of diastereomeric salts which, having different physical properties, can be separated by fractional crystallization. epo.org After separation, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base. epo.org

Stereoselective Synthesis: Alternatively, stereoselective synthesis aims to create a single desired enantiomer from the outset, avoiding the loss of 50% of the material inherent in resolving a racemate. One effective method introduces chirality during the formation of the piperazine ring itself. For example, a dimesylate can be reacted with a chiral amino alcohol, such as alaninol, to directly form the desired chiral piperazine ring. google.com Another sophisticated technique involves the use of a "chiral auxiliary." A chiral group, like α-methylbenzyl, is temporarily attached to the piperazine scaffold to direct subsequent reactions to occur with a specific stereochemical outcome. beilstein-journals.org Following the reaction, the auxiliary group is cleaved to yield the enantiomerically enriched product. beilstein-journals.org

| Strategy | Method | Description | Reference |

|---|---|---|---|

| Enantiomeric Separation | Chiral HPLC | A racemic mixture is passed through a column with a chiral stationary phase (e.g., Chiralpak AD) that selectively retains one enantiomer over the other. | nih.govacs.orgnih.gov |

| Classical Resolution | The racemate is reacted with a pure chiral acid to form diastereomeric salts, which are then separated by crystallization. | epo.org | |

| Stereoselective Synthesis | Chiral Pool Synthesis | A chiral starting material, such as a chiral amino alcohol, is used to construct the piperazine ring, thereby setting the stereochemistry of the final product. | google.com |

| Chiral Auxiliary | A removable chiral group is attached to the molecule to direct the stereochemical course of a reaction, and is later cleaved. | beilstein-journals.org |

Green Chemistry Principles in 1-(2-Pyridyl)piperazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.id This includes maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic reagents instead of stoichiometric ones. um-palembang.ac.id

Development of Environmentally Benign Synthetic Routes

Significant efforts have been made to develop more environmentally friendly synthetic routes to piperazines and their derivatives. A key area of development is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes and decrease energy consumption compared to conventional heating methods. beilstein-journals.orgresearchgate.net The synthesis of imidazo[1,2-a]pyridines, a related heterocyclic structure, benefits from microwave heating with a green, cheap, and non-toxic phosphotungstic acid catalyst, achieving high yields in just 30 minutes. beilstein-journals.org

Another green approach focuses on the use of environmentally benign catalysts and solvents. A palladium-catalyzed methodology for producing arylpiperazines was developed that uses piperazine itself as the solvent, creating a more cost-effective and ecofriendly process. organic-chemistry.org The use of reusable, solid-supported catalysts also aligns with green principles by simplifying product purification and minimizing waste.

Atom Economy and Sustainable Reagent Utilization

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. um-palembang.ac.id Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. A notable example is the iridium-catalyzed [3+3] cycloaddition of imines to form C-substituted piperazines, which is a 100% atom-economic process that selectively forms a single diastereoisomer under mild conditions. acs.org

| Green Chemistry Principle | Application in Piperazine Synthesis | Example | Reference |

|---|---|---|---|

| Energy Efficiency | Use of alternative energy sources to reduce reaction time and power consumption. | Microwave-assisted and ultrasound-promoted reactions. | beilstein-journals.orgresearchgate.net |

| Safer Solvents/Catalysts | Employing non-toxic, reusable catalysts and greener or solvent-free conditions. | Using piperazine as a solvent; using phosphotungstic acid as a green catalyst. | beilstein-journals.orgorganic-chemistry.org |

| Atom Economy | Designing reactions where the maximum number of reactant atoms end up in the product. | Iridium-catalyzed [3+3] cycloaddition for C-substituted piperazines (100% atom economy). | acs.org |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents to minimize waste. | Pd-catalyzed Buchwald-Hartwig amination and Cu-catalyzed Ullmann coupling. | mdpi.com |

Pharmacological Investigations and Biological Activities of 1 2 Pyridyl Piperazine and Its Derivatives

Central Nervous System (CNS) Receptor Modulation

The therapeutic effects of 1-(2-pyridyl)piperazine derivatives are largely attributed to their ability to interact with multiple receptor systems within the CNS. Their binding profiles often reveal a complex interplay between serotonergic, dopaminergic, adrenergic, and sigma receptor systems.

Serotonin (B10506) Receptor System Interactions (e.g., 5-HT1A, 5-HT7R)

Derivatives of 1-(2-pyridyl)piperazine have demonstrated significant interactions with various serotonin receptor subtypes, most notably the 5-HT1A and 5-HT7 receptors. The pyridinyl-piperazine moiety is considered a key structural element for binding to both 5-HT1A and 5-HT7 receptors. nih.gov

Compounds incorporating the 1-(2-pyridyl)piperazine scaffold have shown high affinity for the 5-HT1A receptor, often with low nanomolar or even sub-nanomolar Ki values. nih.govnih.gov For instance, the compound 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) was identified as a high-affinity ligand at the 5-HT1A receptor with a Ki value of 0.74 nM. nih.gov Functionally, these derivatives can act as full agonists at the 5-HT1A receptor, a characteristic that is strongly linked to their potential anxiolytic and antidepressant effects. nih.govijrrjournal.com

Simultaneously, many of these compounds exhibit affinity for the 5-HT7 receptor. The aforementioned compound 21 also displayed a low nanomolar affinity for the 5-HT7 receptor with a Ki of 8.4 nM. nih.gov Interestingly, while demonstrating agonism at 5-HT1A receptors, some derivatives act as antagonists at the 5-HT7 receptor. nih.gov This dual modulation of 5-HT1A and 5-HT7 receptors is a key area of research for developing novel antidepressant agents. nih.gov

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) | Functional Activity |

| SYA16263 (2) | 1.1 | 90 | High affinity ligand |

| Compound 21 | 0.74 | 8.4 | Full 5-HT1A agonist, 5-HT7 antagonist |

Dopamine (B1211576) Receptor Affinities and Antagonistic Mechanisms

The 1-(2-pyridyl)piperazine core is also a component of ligands that interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4). bioworld.com Substituted pyridylmethylpiperazine derivatives have been developed that exhibit affinity for D2, D3, and D4 receptors, where they can act as agonists, partial agonists, or antagonists. bioworld.com

For example, the compound 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine (SYA16263) displays a multi-receptor binding profile that includes moderate affinity for D2-like receptors (Ki: D2 = 124 nM, D3 = 86 nM, D4 = 3.5 nM). nih.gov This interaction with dopamine receptors, combined with serotonergic activity, is a hallmark of atypical antipsychotic agents and is considered beneficial for treating a broader range of symptoms in psychotic disorders with a reduced risk of extrapyramidal side effects. bioworld.comnih.gov

| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D4 Receptor Affinity (Ki, nM) |

| SYA16263 | 124 | 86 | 3.5 |

Alpha-2 Adrenoceptor Antagonism and Sympatholytic Activities

A series of 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective alpha-2 adrenoceptor antagonists. nih.gov These compounds have been shown to antagonize the effects of clonidine, an alpha-2 adrenoceptor agonist, both in vitro and in vivo. nih.gov For instance, 1-(3-fluoro-2-pyridinyl)piperazine demonstrated higher potency than the reference antagonists yohimbine (B192690) and rauwolscine (B89727) in displacing [3H]clonidine from binding sites in calf cerebral cortex membranes. nih.gov This antagonistic activity at presynaptic alpha-2 adrenoceptors can lead to an increase in the release of norepinephrine (B1679862), which is a mechanism of action for some antidepressant drugs. The main metabolite of buspirone (B1668070), 1-(2-pyrimidinyl)piperazine (PmP), has also been shown to act as an antagonist at presynaptic alpha-2 adrenoceptors. nih.gov

Sigma-1 and Sigma-2 Receptor Binding Profiles and Ligand Design

Research has shown that the position of the nitrogen atom in the pyridyl ring of pyridylpiperazines influences their selectivity for sigma receptor subtypes. nih.gov Specifically, (2-pyridyl)piperazines tend to favor σ2 receptors, while (3-pyridyl)piperazines and (4-pyridyl)piperazines show a preference for σ1 receptors. nih.gov For example, 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine exhibits a 17-fold preference for the σ2 receptor over the σ1 receptor. nih.gov

The design of ligands targeting both 5-HT1A and sigma-1 receptors has been a strategy in the development of novel antidepressants. d-nb.info The rationale is that combined activity at these two targets may lead to enhanced therapeutic efficacy. Novel aryl piperazine (B1678402) derivatives have been synthesized that show high affinity for both 5-HT1A and sigma-1 receptors, with some compounds exhibiting Ki values in the sub-nanomolar range for both targets. d-nb.info

| Compound | σ1 Receptor Affinity | σ2 Receptor Affinity | Selectivity |

| (2-pyridyl)piperazines | Lower | Higher | Favors σ2 |

| (3-pyridyl)piperazines | Higher | Lower | Favors σ1 |

| (4-pyridyl)piperazines | Higher | Lower | Favors σ1 |

| 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine | Moderate | High | 17-fold for σ2 |

Therapeutic Exploration in Neurological and Psychiatric Disorders

The diverse receptor modulation profile of 1-(2-pyridyl)piperazine derivatives has prompted extensive investigation into their therapeutic utility for a variety of CNS disorders.

Anxiolytic and Antidepressant Potentials

A significant body of research supports the anxiolytic and antidepressant potential of 1-(2-pyridyl)piperazine derivatives. nih.govnih.govnih.govnih.gov Their mechanism of action is often linked to their potent agonist activity at 5-HT1A receptors, a well-established target for anxiolytic and antidepressant drugs. ijrrjournal.comnih.govnih.gov

Derivatives such as ipsapirone (B1662301) and campirone have demonstrated dose-dependent anxiolytic effects in preclinical models. nih.gov The anxiolytic-like effects of some new arylpiperazine derivatives have been shown to be mediated by direct participation of 5-HT1A receptors. nih.gov Furthermore, the antidepressant-like activity of some phenylpiperazine derivatives has been demonstrated in the forced swimming test, a common behavioral model for screening potential antidepressant compounds. nih.gov The combination of 5-HT1A agonism and 5-HT7 antagonism in a single molecule is a particularly promising strategy for developing new antidepressants. nih.gov Additionally, the alpha-2 adrenoceptor antagonism exhibited by some derivatives can contribute to their antidepressant profile by enhancing noradrenergic neurotransmission. nih.gov

Antipsychotic Activity and Development of Atypical Agents

The piperazine ring is a key structural feature in many antipsychotic drugs. Derivatives of 1-(2-pyridyl)piperazine have been instrumental in the development of atypical antipsychotics, which are characterized by a lower incidence of extrapyramidal side effects compared to traditional neuroleptics. These second-generation antipsychotics typically exhibit a complex pharmacology, often involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.

The therapeutic efficacy of these agents is linked to their ability to modulate dopaminergic and serotonergic pathways in the brain. Hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia, and D2 receptor blockade is a primary mechanism of action for antipsychotic drugs. Atypical antipsychotics, including those derived from the pyridylpiperazine scaffold, also interact with serotonin receptors, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their improved side-effect profile.

Research into 3-substituted 2-pyridinyl-1-piperazine derivatives has revealed specific patterns of activity characteristic of atypical antipsychotic agents. The structural modifications on the piperazine and pyridine (B92270) rings allow for fine-tuning of the receptor binding profile, optimizing the balance between dopamine and serotonin receptor antagonism. For instance, aripiprazole, an arylpiperazine derivative, acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors, a mechanism believed to underlie its efficacy and tolerability. The development of such compounds highlights the versatility of the piperazine scaffold in designing drugs for complex psychiatric conditions.

Role in Neurotransmitter System Research for Drug Discovery

Derivatives of 1-(2-pyridyl)piperazine are valuable tools in neuroscience research due to their ability to interact with a variety of neurotransmitter receptors. These compounds have been synthesized and studied to probe the structure and function of receptors and to serve as leads for the development of new drugs for neurological and psychiatric disorders.

Studies have shown that N-(2-pyridyl)piperazines have a preference for σ2 receptors over σ1 receptors and exhibit low affinity for dopamine, opioid, and NMDA receptors. nih.gov This selectivity makes them useful for investigating the role of sigma receptors in various physiological and pathological processes. For example, the compound 1-(2-Phenylethyl)-4-(2-pyridyl)piperazine has shown protective actions against cocaine-induced convulsions, suggesting its potential as a σ2 receptor antagonist. nih.gov Another derivative, 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine, displays a 17-fold preference for the σ2 receptor over the σ1 receptor. nih.gov

The position of the nitrogen atom in the pyridyl ring significantly influences receptor selectivity. While (2-pyridyl)piperazines tend to favor σ2 receptors, (3-pyridyl)piperazines and (4-pyridyl)piperazines show a preference for σ1 receptors. nih.gov This structure-activity relationship is crucial for the rational design of selective ligands. Beyond sigma receptors, various piperazine derivatives have been developed as ligands for serotonin, dopamine, and norepinephrine receptors, aiding in the exploration of treatments for conditions like depression, anxiety, and Alzheimer's disease. mdpi.com For instance, N-N substituted piperazines are being investigated as activators of TRPC6 channels to restore synaptic deficiencies in Alzheimer's disease. tandfonline.com

| Compound | Receptor Preference | Key Finding |

| 1-(2-Phenylethyl)-4-(2-pyridyl)piperazine | σ2 receptor antagonist | Protective against cocaine-induced convulsions. nih.gov |

| 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine | 17-fold preference for σ2 over σ1 | Demonstrates high selectivity for the σ2 receptor. nih.gov |

| (3-pyridyl)piperazines | σ1 receptors | The position of the pyridyl nitrogen influences receptor selectivity. nih.gov |

| (4-pyridyl)piperazines | σ1 receptors | Similar to 3-pyridyl derivatives, shows preference for σ1 receptors. nih.gov |

Broader Pharmacological Spectrum of Piperazine-Derived Compounds

Anti-inflammatory and Immunomodulatory Activities

The pharmacological profile of 1-(2-pyridyl)piperazine derivatives extends beyond the central nervous system. Researchers have synthesized and tested new derivatives that exhibit significant anti-inflammatory and mast cell stabilizing activities. nih.gov A series of N-(substituted phenyl)-ω-[4-(2-pyridinyl)-1-piperazinyl]alkanamides were evaluated for their ability to inhibit passive cutaneous anaphylaxis in rats, histamine-induced bronchospasm in guinea pigs, and mast cell degranulation. nih.gov

The nature and position of substituents on the anilide ring were found to strongly influence the mast cell stabilizing activity. nih.gov Specifically, for the inhibition of passive cutaneous anaphylaxis and bronchoconstriction, the potency of the compounds followed the order: para-substituted > meta-substituted > ortho-substituted. nih.gov Some of these newly synthesized compounds demonstrated remarkable activity across all three assays, indicating their potential as multi-faceted anti-inflammatory and anti-allergic agents. nih.gov Further studies on novel piperazine derivatives have also demonstrated noteworthy dose-dependent anti-inflammatory activity, shown by the inhibition of nitrite (B80452) production and tumour necrosis factor-alpha (TNF-α) generation. nih.gov

Anticancer Activity and Cytotoxicity Studies

The piperazine scaffold is a constituent of several FDA-approved anticancer drugs, and research continues to explore new derivatives with cytotoxic properties against various cancer cell lines. researchgate.net The versatility of the piperazine ring allows for the synthesis of molecules that can interfere with cancer cell proliferation through different mechanisms. researchgate.net

Studies on piperazin-2-one-based structures have identified compounds with significant cytotoxic activity. nih.gov For instance, certain derivatives have been shown to decrease the viability of U251 glioblastoma cells by more than 50% at a concentration of 50 µM. nih.gov Similarly, benzothiazole-piperazine derivatives have shown activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. tandfonline.com One 4-pyridyl substituted compound, in particular, was found to be highly cytotoxic against all tested cancer cell lines, inducing apoptosis by arresting the cell cycle at the subG1 phase. tandfonline.com

Novel piperazine derivatives have also been synthesized and shown to effectively restrain the growth of HepG2 (liver cancer) cells in a dose-dependent manner, with some compounds inhibiting growth by over 90% at a concentration of 100 μg/mL. nih.gov These findings underscore the potential of piperazine-based compounds in the development of new chemotherapeutic agents.

| Derivative Class | Cancer Cell Line(s) | Notable Finding |

| Piperazin-2-one derivatives | U251 (Glioblastoma) | Decreased cell viability by over 50% at 50 µM. nih.gov |

| Benzothiazole-piperazine derivatives | HUH-7, MCF-7, HCT-116 | A 4-pyridyl substituted compound showed high cytotoxicity and induced apoptosis. tandfonline.com |

| Novel Piperazine Derivatives (PD-1, PD-2) | HepG2 (Liver) | Inhibited cell growth by up to 55.44% and 90.45% respectively at 100 μg/mL. nih.gov |

Antimicrobial, Antibacterial, and Antifungal Efficacy

The emergence of antibiotic resistance has driven the search for new antimicrobial agents, and piperazine derivatives have emerged as a promising class of compounds. Their structural versatility allows for the development of agents with broad-spectrum activity against various pathogens. scienmag.com

Substituted piperazine derivatives have been synthesized and screened for their efficacy against both bacteria and fungi. researchgate.net Testing against bacterial strains such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, and fungal strains like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus has shown that many of these compounds possess significant antimicrobial and antifungal properties. researchgate.net For example, certain pyrimidine-incorporated piperazine derivatives have demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A, as well as significant antifungal activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans at a concentration of 40 μg/ml. nih.gov

Further research into novel piperazine derivatives has identified compounds with potent activity against specific pathogens. One such derivative, PD-2, showed antimicrobial activity against the gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov The continuous exploration of this chemical scaffold is a key strategy in the development of new treatments to combat infectious diseases. scienmag.com

Antiviral Properties, including Plant Virus Activators

The antiviral potential of pyridylpiperazine derivatives has been explored, with a particular focus on their application in agriculture as plant virus activators. Plant viral diseases, such as those caused by the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), can lead to significant crop losses. frontiersin.orgnih.gov The development of plant immune activators is an important strategy in creating new pesticides. frontiersin.orgnih.gov

A series of trifluoromethyl pyridine piperazine derivatives were designed and synthesized to investigate their antiviral activities. frontiersin.orgnih.gov Several of these compounds demonstrated higher activity than the commercial agent ningnanmycin. frontiersin.orgnih.gov Notably, one compound, designated A16, showed the most potent protective activity against both TMV and CMV, with EC50 values of 18.4 μg/mL and 347.8 μg/mL, respectively. frontiersin.orgnih.gov The mechanism of action for these compounds involves enhancing the activities of defense enzymes in the plant, such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). frontiersin.orgnih.gov By activating the phenylpropanoid biosynthesis pathway, these derivatives can bolster the plant's systemic acquired resistance against viral infections. frontiersin.orgnih.gov

| Compound | Virus | Activity (EC50) | Comparison |

| A16 (Trifluoromethyl pyridine piperazine derivative) | Tobacco Mosaic Virus (TMV) | 18.4 μg/mL | More potent than Ningnanmycin (50.2 μg/mL) frontiersin.orgnih.gov |

| A16 (Trifluoromethyl pyridine piperazine derivative) | Cucumber Mosaic Virus (CMV) | 347.8 μg/mL | More potent than Ningnanmycin (359.6 μg/mL) frontiersin.orgnih.gov |

Antimalarial and Antischistosomal Research

The 1-(2-Pyridyl)piperazine moiety is a key structural feature in several classes of compounds investigated for their potential against parasitic diseases, notably malaria and schistosomiasis. Research has demonstrated that incorporating this scaffold into larger molecular structures can yield significant antiparasitic activity.

One prominent area of investigation involves pyrido[1,2-a]benzimidazoles (PBIs) containing a piperazine or 1-(2-pyridyl)piperazine unit. These derivatives have shown promising dual-action capabilities, with favorable in vitro activities against both Plasmodium falciparum, the parasite responsible for malaria, and adult Schistosoma mansoni, the blood fluke that causes schistosomiasis. mesamalaria.org The rationale for this dual-target approach stems from the cytological similarities in hemoglobin degradation pathways shared by both parasites. mesamalaria.org In one study, a di-fluoro-substituted PBI derivative with a cyclohexyl piperazine side-chain demonstrated potent activity against the chloroquine-sensitive (NF54) strain of P. falciparum, with a half-maximal inhibitory concentration (IC50) of 0.012 µM. mesamalaria.org Further research on PBI analogues has identified compounds with potent in vitro antischistosomal activity against both newly transformed schistosomula and adult worms, with IC50 values ranging from 0.08 to 1.43 µM. bohrium.comnih.gov Despite promising in vitro results, some PBI derivatives have faced challenges with modest in vivo potency, potentially due to issues with solubility and high hepatic clearance. mesamalaria.orgnih.gov

Another class of compounds, 2-arylvinylquinolines, has been modified to include the 1-(2-pyridyl)piperazine group. When this moiety was incorporated directly into the arylvinylquinoline scaffold, the resulting compounds generally exhibited moderate to low antiplasmodial activity against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov The half-maximal effective concentration (EC50) values for this series of compounds were in the range of 428.0 to 6753.3 nM. nih.gov

Additionally, research into other aryl piperazine derivatives has identified potent antimalarial agents. For instance, the compound 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol was found to be highly active against a chloroquine-resistant strain of P. falciparum (IC50: 0.5 μM), with in silico studies suggesting it binds to the active site of the Plasmodium enzyme plasmepsin II. nih.gov

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| Pyrido[1,2-a]benzimidazoles (PBIs) | Plasmodium falciparum, Schistosoma mansoni | Di-fluoro-substituted derivative showed potent antiplasmodial activity (IC50 = 0.012 µM). mesamalaria.org Other analogues showed antischistosomal activity (IC50 = 0.08–1.43 µM). bohrium.comnih.gov | mesamalaria.orgbohrium.comnih.gov |

| 2-Arylvinylquinolines | Plasmodium falciparum (Dd2 strain) | Incorporation of 1-(2-pyridyl)piperazine resulted in moderate to low activity (EC50 = 428.0–6753.3 nM). nih.gov | nih.gov |

| Aryl piperazines | Plasmodium falciparum (chloroquine-resistant) | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol showed high activity (IC50 = 0.5 µM). nih.gov | nih.gov |

Antianaphylactic, Antibronchospastic, and Mast Cell Stabilizing Effects

Derivatives of 1-(2-pyridyl)piperazine have been systematically synthesized and evaluated for their potential in treating allergic reactions. A notable series of compounds, N-(substituted phenyl)-ω-[4-(2-pyridinyl)-1-piperazinyl]alkanamides, was specifically designed and tested for antianaphylactic, antibronchospastic, and mast cell stabilizing activities. nih.gov

The biological evaluation of these derivatives was conducted using three distinct and relevant assays:

Passive Cutaneous Anaphylaxis (PCA) in rats: This model assesses the in vivo inhibition of a Type I hypersensitivity reaction.

Histamine-induced bronchospasm in guinea pigs: This test measures the ability of a compound to protect against the constrictive effects of histamine (B1213489) on the airways.

Mast cell degranulation in rat mesenteric mast cells: This in vitro assay evaluates the stabilization of mast cells by measuring the inhibition of mediator release induced by compound 48/80. nih.gov

Structure-activity relationship (SAR) studies revealed important insights into the molecular requirements for these activities. The nature of the substituent on the anilide ring was found to be a critical determinant of mast cell stabilizing activity, while it had a less pronounced effect on the antianaphylactic and antibronchospastic outcomes. nih.gov A clear correlation between the physicochemical parameters of these substituents and biological activity could not be established. However, the position of the substituent on the anilide ring was significant; for the PCA and bronchoconstriction tests, the order of potency was found to be para > meta > ortho. nih.gov

| Activity Assessed | Key Structure-Activity Relationship (SAR) Findings | Reference(s) |

| Passive Cutaneous Anaphylaxis (PCA) | Potency of anilide ring substituents: para > meta > ortho. nih.gov | nih.gov |

| Histamine-induced Bronchospasm | Potency of anilide ring substituents: para > meta > ortho. nih.gov | nih.gov |

| Mast Cell Stabilization | Strongly influenced by the nature of the substituent on the anilide ring. nih.gov Modifications to the 1-(2-pyridyl)piperazine moiety were detrimental. nih.gov | nih.gov |

Analgesic and Pain Modulation Research

The 1-(2-pyridyl)piperazine scaffold has been incorporated into molecules designed to modulate pain, primarily through interaction with the histamine H₃ (H₃R) and sigma-1 (σ₁) receptors. These receptors are involved in neurotransmitter regulation and nociceptive signaling, making them important targets for novel analgesics. nih.govacs.orgnih.gov

Research into dual-acting H₃R and σ₁ receptor antagonists has revealed critical structural insights, particularly when comparing piperazine-containing compounds with their piperidine (B6355638) analogues. acs.orgrepositoriosalud.es In one study, a piperazine derivative (compound 4) was compared to its corresponding piperidine derivative (compound 5). While the piperazine compound showed high affinity for the human H₃ receptor (Kᵢ = 3.17 nM), its affinity for the σ₁ receptor was very low (Kᵢ = 1531 nM). In contrast, the piperidine analogue (compound 5) maintained good H₃R affinity and gained exceptionally high affinity for the σ₁ receptor (Kᵢ = 3.64 nM). acs.orgrepositoriosalud.es This suggests that the piperidine moiety is a critical structural element for achieving potent dual H₃/σ₁ receptor activity. acs.orgrepositoriosalud.es

Further studies on benzylpiperazine derivatives have identified potent and selective σ₁ receptor antagonists with antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain. nih.govnih.gov For example, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) exhibited a very high affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and high selectivity over the σ₂ receptor. This compound produced significant, dose-dependent analgesic effects in vivo without causing sedation or impairing motor coordination. nih.govnih.gov These findings underscore the potential for developing piperazine-based σ₁ receptor antagonists as therapeutics for chronic pain. nih.govnih.gov

| Compound/Series | Target(s) | Receptor Affinity (Kᵢ, nM) | Key Finding | Reference(s) |

| Compound 4 (Piperazine derivative) | H₃R, σ₁R | hH₃R = 3.17; σ₁R = 1531 | High H₃R affinity but poor σ₁R affinity. acs.orgrepositoriosalud.es | acs.orgrepositoriosalud.es |

| Compound 5 (Piperidine analogue of 4) | H₃R, σ₁R | hH₃R = 7.70; σ₁R = 3.64 | Demonstrates that the piperidine core is crucial for dual H₃/σ₁ receptor affinity. acs.orgrepositoriosalud.es | acs.orgrepositoriosalud.es |

| Compound 15 (Benzylpiperazine derivative) | σ₁R, σ₂R | σ₁R = 1.6; σ₂R = 1418 | A potent and selective σ₁R antagonist with in vivo analgesic and anti-allodynic effects. nih.govnih.gov | nih.govnih.gov |

Pharmacokinetic, Toxicokinetic, and Metabolic Profiling of 1 2 Pyridyl Piperazine

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

1-(2-Pyridyl)piperazine is formed through the biotransformation of various psychoactive drugs, including the anxiolytic agent buspirone (B1668070) and the antipsychotic azaperone (B1665921). nih.govresearchgate.net Following the oral administration of its parent drugs, 1-PP is readily absorbed and distributed throughout the body.

Distribution: Studies in rats have shown that after the administration of buspirone, 1-PP appears in significant amounts in body fluids and tissues. nih.gov Notably, it demonstrates high concentration in the central nervous system, with brain-to-plasma concentration ratios reaching approximately 5 at the time of maximum concentration (Cmax). nih.gov In humans receiving therapeutic doses of buspirone, 1-PP can achieve higher plasma Cmax values than the parent drug itself. nih.gov The plasma elimination half-life of 1-PP is more than double that of buspirone, indicating its prolonged presence in the systemic circulation. nih.gov

Metabolism and Excretion: The metabolism of 1-PP itself involves further biotransformation, primarily through oxidation and hydroxylation, which will be discussed in detail in the subsequent sections. The excretion of 1-PP and its metabolites is expected to occur via renal and fecal routes, consistent with the elimination pathways of its parent compounds.

Elucidation of Metabolic Pathways and Identification of Metabolites

The metabolic fate of 1-(2-Pyridyl)piperazine has been investigated, revealing several key pathways that contribute to its clearance and the formation of secondary metabolites.

The piperazine (B1678402) ring of 1-PP is a primary site for metabolic modification. Oxidation of the nitrogen atoms within the piperazine ring is a common metabolic route. nih.gov This can lead to the formation of various oxidized metabolites. While specific details on the cleavage of the piperazine ring of 1-PP are not extensively documented in the provided results, this pathway is a known metabolic route for piperazine-containing compounds.

Aromatic hydroxylation is another significant metabolic pathway for 1-(2-Pyridyl)piperazine. The pyridine (B92270) ring can undergo hydroxylation, leading to the formation of hydroxylated metabolites. For instance, in the metabolism of azaperone, hydroxylation of the pyridine group of the 1-PP moiety is a recognized biotransformation. inchem.org Specifically, 5'-hydroxyazaperone and 5'-hydroxyazaperol have been identified as metabolites, indicating hydroxylation at the 5-position of the pyridyl ring. madbarn.com

Following hydroxylation, these metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion. researchgate.netresearchgate.net

1-(2-Pyridyl)piperazine is a well-established and major metabolite of the anxiolytic drug buspirone and the veterinary neuroleptic azaperone. drugbank.comechemi.com

Azaperone: The biotransformation of azaperone also involves the formation of 1-PP through oxidative N-dealkylation. inchem.org Further metabolism of the azaperone molecule can lead to metabolites that still contain the 1-PP structure, such as azaperol (B32401) (reduction of the butanone side chain) and hydroxylated derivatives. inchem.orgresearchgate.net

The formation of 1-PP from these parent drugs is a critical aspect of their pharmacology, as the metabolite itself possesses distinct pharmacological properties.

Metabolic Stability and its Implications for Drug Design and Optimization

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and duration of action. 1-(2-Pyridyl)piperazine, being a metabolite, has a persistence in the body that is reflected by its longer elimination half-life compared to its parent compound, buspirone. drugbank.com

The piperazine moiety, in general, can be susceptible to metabolic transformations. nih.gov Understanding the sites of metabolic vulnerability on the 1-PP structure is crucial for drug design. For instance, modifications to the piperazine or pyridyl rings could be explored to modulate metabolic stability. Strategies such as introducing electron-withdrawing groups or blocking common sites of hydroxylation could potentially enhance the metabolic stability of new chemical entities containing the 1-(2-pyridyl)piperazine scaffold. nih.gov

Preclinical Pharmacokinetic Modeling and Predictions for Bioavailability

Preclinical pharmacokinetic studies in animal models, such as rats, have provided valuable data on the disposition of 1-(2-Pyridyl)piperazine. These studies are essential for building pharmacokinetic models that can help predict the compound's behavior in humans.

In a study involving intravenous administration to rats, the pharmacokinetics of 1-PP were characterized. nih.gov The clearance was determined to be 8.2 ml/min, and the terminal elimination half-life was 79 minutes. nih.gov When buspirone was administered intravenously, it was found that at least 26% of the dose was converted to 1-PP. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Clearance | 8.2 | ml/min |

| Terminal Elimination Half-life | 79 | min |

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that can integrate in vitro metabolic data and physicochemical properties to predict in vivo pharmacokinetics, including bioavailability. nih.gov While specific PBPK models for 1-PP are not detailed in the search results, the preclinical data available would be instrumental in developing such models to better predict its absorption and oral bioavailability in humans.

Investigation of Drug-Drug Interactions Mediated by Metabolic Enzymes

The potential for a chemical compound to elicit drug-drug interactions (DDIs) is a critical aspect of its safety and pharmacokinetic profile. A primary mechanism underlying many clinically significant DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. While direct and comprehensive studies on the DDI potential of 1-(2-pyridyl)piperazine are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related piperazine derivatives. These studies provide a strong basis for predicting the likely behavior of 1-(2-pyridyl)piperazine as a potential perpetrator in metabolic enzyme-mediated DDIs.

The core structure of 1-(2-pyridyl)piperazine, featuring a piperazine ring linked to a pyridine ring, is a common motif in a number of pharmacologically active compounds that have been investigated for their effects on CYP enzymes. The nitrogen atoms within these rings can interact with the heme iron of CYP enzymes, potentially leading to inhibitory activity. The nature and extent of this inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), with the latter being of particular concern due to its potential for long-lasting effects.

Evidence from a structurally analogous compound, 1-(2-pyrimidinyl)-piperazine, which differs only by the substitution of a pyrimidine (B1678525) ring for the pyridine ring, has shown that this class of molecules can be substrates for CYP enzymes. Specifically, the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine in human liver microsomes is catalyzed by CYP2D6. nih.gov This finding suggests that 1-(2-pyridyl)piperazine may also undergo metabolism by CYP isoforms, raising the possibility of competitive inhibition if co-administered with other drugs that are substrates for the same enzyme.

More direct evidence of the inhibitory potential of pyridyl-piperazine containing structures comes from studies on more complex molecules. For instance, the compound 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), which incorporates the 1-(2-pyridyl)piperazine moiety, has been identified as a mechanism-based inactivator of two major human drug-metabolizing enzymes: CYP3A4 and CYP2D6. nih.govresearchgate.netnih.gov Mechanism-based inactivation is a time-dependent and NADPH-dependent process where the enzyme metabolically activates the inhibitor, which then covalently binds to the enzyme, rendering it non-functional. nih.gov This type of inhibition is of significant clinical concern as the restoration of enzyme activity requires the synthesis of new enzyme, a process that can take a considerable amount of time.

In vitro studies with EMTPP have characterized the kinetics of this inactivation. For CYP3A4, the inhibition was found to be concentration, time, and NADPH dependent. nih.govresearchgate.net Similarly, the inactivation of CYP2D6 by EMTPP followed pseudo-first-order kinetics and was also dependent on both NADPH and the concentration of the inhibitor. nih.gov The key kinetic parameters for the mechanism-based inactivation of CYP3A4 and CYP2D6 by this 1-(2-pyridyl)piperazine derivative are summarized in the table below.

| Enzyme | Inhibitor | Parameter | Value | Reference |

|---|---|---|---|---|

| CYP3A4 | EMTPP | KI (μM) | Not Reported | nih.govresearchgate.net |

| CYP3A4 | EMTPP | kinact (min-1) | Not Reported | nih.govresearchgate.net |

| CYP3A4 | EMTPP | Partition Ratio | 94 | nih.govresearchgate.net |

| CYP2D6 | EMTPP | KI (μM) | 5.5 | nih.gov |

| CYP2D6 | EMTPP | kinact (min-1) | 0.09 | nih.gov |

| CYP2D6 | EMTPP | t1/2 at saturation (min) | 7.7 | nih.gov |

| CYP2D6 | EMTPP | Partition Ratio | ~99 | nih.gov |

KI represents the concentration of the inactivator that gives half the maximal rate of inactivation, kinact is the maximal rate of inactivation, and the partition ratio is the number of moles of inhibitor turned over per mole of enzyme inactivated. A low partition ratio indicates a more efficient inactivator. The data for EMTPP suggest that it is a potent inactivator of both CYP3A4 and CYP2D6. Given that 1-(2-pyridyl)piperazine is a core structural component of EMTPP, it is plausible that the simpler molecule could also exhibit inhibitory, and potentially mechanism-based, effects on these crucial drug-metabolizing enzymes.

The potential for 1-(2-pyridyl)piperazine to act as an inhibitor of CYP3A4 and CYP2D6 has significant clinical implications. CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of approximately 50% of currently marketed drugs. nih.govresearchgate.net CYP2D6, although less abundant, is involved in the metabolism of about 25% of clinically used drugs. Therefore, inhibition of these enzymes by 1-(2-pyridyl)piperazine could lead to a decrease in the clearance of co-administered drugs that are substrates of CYP3A4 or CYP2D6, resulting in elevated plasma concentrations and an increased risk of adverse effects.

Advanced Analytical Methodologies for the Characterization and Detection of 1 2 Pyridyl Piperazine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 1-(2-Pyridyl)piperazine from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of 1-(2-Pyridyl)piperazine. Reversed-phase HPLC, typically utilizing an octadecyl (C18) column, is effective for separating the compound from its precursors, metabolites, and degradation products. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to ensure optimal separation and peak shape. nih.govptfarm.pl

Detection is a critical component of HPLC analysis. For 1-(2-Pyridyl)piperazine, UV detection is a common approach. A validated RP-HPLC method for a related piperazine (B1678402) derivative utilized a UV detector set at an operating wavelength of 239 nm. nih.gov However, the native UV absorbance of some piperazine compounds can be low, potentially limiting sensitivity for trace-level analysis. jocpr.com To overcome this, derivatization techniques can be employed. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at higher wavelengths (e.g., 340 nm) with significantly improved sensitivity. jocpr.comjocpr.com This derivatization approach enables the detection of piperazine at low parts-per-million (ppm) levels. jocpr.com

Fluorescence detection offers another highly sensitive alternative. Studies on the photophysical properties of 1-(2-Pyridyl)piperazine have characterized its absorption and fluorescence spectra, indicating the feasibility of using fluorescence detectors for high-sensitivity quantification, particularly when derivatized with appropriate reagents. sigmaaldrich.com The selection of the detection method ultimately depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Example HPLC-UV Method Parameters for Piperazine Analysis This table is an illustrative example based on methods for piperazine and its derivatives.

| Parameter | Condition | Reference |

| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | jocpr.com |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Detection | UV at 340 nm (after derivatization with NBD-Cl) | jocpr.com |

| Column Temp. | 35°C | jocpr.com |

| LOD | 30 ppm | jocpr.com |

| LOQ | 90 ppm | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for identifying metabolites of 1-(2-Pyridyl)piperazine. Since many drug metabolites are not sufficiently volatile for direct GC analysis, derivatization is a common prerequisite. This process, often involving acetylation or silylation, increases the volatility and thermal stability of the metabolites, allowing them to be effectively separated on the GC column. mdma.ch

In metabolic studies of related piperazine compounds like N-benzylpiperazine (BZP), GC-MS has been instrumental in identifying metabolites formed through processes such as hydroxylation of the aromatic ring and degradation of the piperazine moiety. mdma.ch A systematic toxicological analysis procedure using full-scan GC-MS after sample preparation steps like acid hydrolysis and liquid-liquid extraction can successfully detect the parent drug and its key metabolites in biological samples such as urine. mdma.chresearchgate.net The mass spectrometer provides definitive identification of the separated components based on their unique mass spectra and fragmentation patterns. This capability is essential for mapping the metabolic pathways of 1-(2-Pyridyl)piperazine.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the gold standard for the sensitive and selective quantification of 1-(2-Pyridyl)piperazine and its metabolites in complex biological matrices. nih.govsemanticscholar.org This technique combines the superior separation capabilities of liquid chromatography (often ultra-performance liquid chromatography, UPLC) with the high selectivity and sensitivity of mass spectrometry. researchgate.net

A typical LC-MS/MS method involves reversed-phase chromatography on a C18 column with a gradient mobile phase, such as a mixture of acetonitrile and an aqueous buffer containing formic acid or ammonium (B1175870) formate (B1220265), to achieve efficient separation. nih.govnih.gov Detection is commonly performed using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netnih.gov This setup allows for selected reaction monitoring (SRM), where a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and minimizes interference from matrix components, enabling very low limits of quantification (LOQ), often in the sub-ng/mL range. researchgate.netresearchgate.net

Validated LC-MS/MS methods for related piperazine compounds have demonstrated excellent accuracy and precision, making them suitable for pharmacokinetic studies and comprehensive metabolic profiling. nih.govresearchgate.netnih.gov

Table 2: Example LC-MS/MS Method Parameters for Piperazine Derivative Analysis This table is an illustrative example based on a method for a related compound, 1-(2-pyrimidyl)-piperazine.

| Parameter | Condition | Reference |

| Chromatography | Liquid Chromatography (LC) | nih.gov |

| Column | CAPCELL PAK ADME C18 | nih.gov |

| Mobile Phase | Acetonitrile and 5 mM ammonium formate with 0.1% formic acid | nih.gov |

| Detection | Tandem Mass Spectrometer (MS/MS) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| LLOQ | 10.00 ng/mL | nih.gov |

| Intra-day Precision | 1.42% - 6.69% | nih.gov |

| Inter-day Precision | 2.47% - 6.02% | nih.gov |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural confirmation and purity evaluation of 1-(2-Pyridyl)piperazine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and fragmentation behavior of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structural elucidation of organic molecules. uobasrah.edu.iq Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the chemical environment of each atom in the 1-(2-Pyridyl)piperazine molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), the splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons, and the integration of peaks, which corresponds to the relative number of protons. The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule. Together, these spectra allow for a complete assignment of the molecular skeleton. Spectral databases and chemical suppliers provide reference spectra for 1-(2-Pyridyl)piperazine, which can be used for identity confirmation. nih.govchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Pyridyl)piperazine Data is based on spectral database predictions and typical values for similar structures.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

| ¹H NMR | Pyridine-H | ~6.6 - 8.2 |

| Piperazine-H (adjacent to N-Py) | ~3.5 | |

| Piperazine-H (adjacent to NH) | ~3.0 | |

| Piperazine-NH | Variable | |

| ¹³C NMR | Pyridine-C (attached to N) | ~159 |

| Pyridine-C | ~107 - 148 | |

| Piperazine-C (adjacent to N-Py) | ~45 | |

| Piperazine-C (adjacent to NH) | ~54 |

Mass spectrometry, particularly when coupled with a fragmentation technique (MS/MS), is crucial for confirming the molecular weight and elucidating the structure of 1-(2-Pyridyl)piperazine by analyzing its fragmentation pattern. chemguide.co.uk When the molecule is ionized, it forms a molecular ion ([M]⁺ or [M+H]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight (163.22 g/mol ). nih.govnist.gov

This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The fragmentation of phenyl- and benzylpiperazines has been studied in detail, and the patterns observed are highly relevant to 1-(2-Pyridyl)piperazine. xml-journal.net Key fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine and pyridine (B92270) rings. xml-journal.net

For 1-(2-Pyridyl)piperazine (molecular weight 163), major fragments would be expected from the loss of parts of the piperazine ring or the cleavage of the entire piperazine moiety. Common fragment ions for related phenylpiperazines include those at m/z 119, 70, and 56, which correspond to cleavages around and within the piperazine ring. xml-journal.net Analysis of the specific fragments generated by 1-(2-Pyridyl)piperazine allows for its confident identification, even in complex mixtures. nist.govnist.gov

Table 4: Key Fragments in the Mass Spectrum of 1-(2-Pyridyl)piperazine Based on principles of piperazine fragmentation and NIST mass spectrum data.

| m/z Value | Proposed Fragment Structure / Origin |

| 163 | Molecular Ion [C₉H₁₃N₃]⁺ |

| 120 | Loss of HNCH₂CH₂ from piperazine ring |

| 107 | Cleavage within the piperazine ring |

| 94 | Pyridyl-piperazine fragment after ring cleavage |

| 79 | Pyridyl cation [C₅H₅N]⁺ |

| 70 | Piperazine ring fragment [C₄H₈N]⁺ |

| 56 | Piperazine ring fragment [C₃H₆N]⁺ |

UV-Visible and Fluorescence Spectroscopy for Quantitative Analysis

The quantitative analysis of 1-(2-Pyridyl)piperazine (2PP) and its derivatives is well-supported by UV-Visible and fluorescence spectroscopy due to their distinct photophysical properties. While the parent piperazine molecule lacks a significant chromophore for UV detection, the introduction of the pyridyl group in 1-(2-Pyridyl)piperazine imparts useful spectroscopic characteristics.

The primary application of these techniques, however, is in the analysis of the urea (B33335) derivatives formed when 2PP reacts with isocyanates. These derivatives exhibit strong UV absorbance and fluorescence, which forms the basis of highly sensitive analytical methods. A study by Salthammer et al. investigated the absorption and fluorescence properties of 2PP and its derivatives with four different diisocyanates. The resulting urea derivatives were found to possess high molar absorption coefficients and significant fluorescence quantum yields, typically ranging from 0.14 to 0.21 at 20°C. rsc.org This inherent fluorescence allows for detection at very low concentrations, which is critical for monitoring trace levels of hazardous isocyanates in the environment. rsc.org

The stability of these derivatives is a key factor in quantitative analysis. Research indicates that the urea derivatives of 2PP are stable in methanolic solution for over 200 hours when protected from light, though they exhibit sensitivity to heat and light, which must be controlled during analysis. rsc.org The selection of the detection wavelength is crucial for sensitivity and selectivity. For the HPLC analysis of isocyanate-2PP derivatives, UV detection is commonly performed around 254 nm, while fluorescence detection utilizes specific excitation and emission wavelengths tailored to the derivative, significantly enhancing sensitivity over UV detection. dnacih.comosha.gov

Table 1: Spectroscopic Properties of 1-(2-Pyridyl)piperazine-Isocyanate Derivatives This table is populated with representative data from research findings.

| Derivative | Molar Absorption Coefficient (ε) | Fluorescence Quantum Yield (Φf) | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|---|

| Generic Isocyanate-2PP Urea | High | 0.14–0.21 | ~250 | ~320 |

Application of 1-(2-Pyridyl)piperazine as a Derivatizing Reagent in Analytical Chemistry

1-(2-Pyridyl)piperazine has established itself as a versatile and highly effective derivatizing reagent in analytical chemistry. Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. mdpi.comresearchgate.net This is particularly useful for compounds that are difficult to analyze directly due to high reactivity, volatility, or poor detector response. researchgate.net

The utility of 2PP stems from the reactive secondary amine in its piperazine ring, which readily reacts with specific functional groups, most notably isocyanates (-NCO). dnacih.comosha.gov This reaction forms a stable, non-volatile urea derivative. The key advantages of using 2PP as a reagent are twofold: it stabilizes highly reactive analytes, and it introduces a chromophore (the pyridyl ring) and a fluorophore into the structure. This chemical tagging allows for sensitive detection using common analytical instrumentation like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. rsc.org Compared to other reagents, the urea derivatives formed with 2PP often have significantly higher molar absorptivity, leading to lower detection limits. rsc.orgdnacih.com

Detection and Quantification of Aliphatic and Aromatic Isocyanates in Environmental and Occupational Monitoring

The most prominent application of 1-(2-Pyridyl)piperazine as a derivatizing reagent is in the monitoring of airborne aliphatic and aromatic isocyanates, which are potent respiratory sensitizers. dnacih.com Regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) have established standard methods that rely on 2PP for the reliable collection and quantification of these hazardous compounds.

Specifically, OSHA Method 42 for diisocyanates like 1,6-hexamethylene diisocyanate (HDI), toluene-2,6-diisocyanate (2,6-TDI), and toluene-2,4-diisocyanate (2,4-TDI), and OSHA Method 47 for methylene (B1212753) bisphenyl isocyanate (MDI), detail this application. dnacih.comosha.govamericanchemistry.comamericanchemistry.com The procedure involves drawing a known volume of air through a glass fiber filter that has been coated with 1-(2-Pyridyl)piperazine. dnacih.comosha.gov The isocyanates in the air react instantaneously with the 2PP on the filter to form stable urea derivatives. This in-situ derivatization traps the reactive compounds and prevents their degradation during sample transport and storage.

Table 2: Summary of OSHA Methods for Isocyanate Analysis Using 1-(2-Pyridyl)piperazine This table summarizes key parameters from the official OSHA methods.

| Parameter | OSHA Method 42 | OSHA Method 47 |

|---|---|---|

| Target Analytes | HDI, 2,4-TDI, 2,6-TDI | MDI |

| Sampling Medium | Glass fiber filter coated with 0.1 mg or 1 mg of 1-2PP | Glass fiber filter coated with 1.0 mg of 1-2PP |

| Recommended Air Volume | 15 L | 15 L |

| Recommended Flow Rate | 1 L/min | 1 L/min |

| Extraction Solvent | 90/10 (v/v) Acetonitrile/Dimethyl Sulfoxide | 90/10 (v/v) Acetonitrile/Dimethyl Sulfoxide |

| Analytical Technique | HPLC with UV or Fluorescence Detection | HPLC with UV or Fluorescence Detection |

| Reliable Quantitation Limit | Analyte Dependent | 2.6 µg/m³ |

Derivatization for Enhanced Chromatographic Separation and Detection